1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Overview
Description
1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild enough to include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of robust catalysts and efficient reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
- 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene
- 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium Tetrafluoroborate
Uniqueness
1,4-Dibutyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of butyl groups. These structural features can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives.
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3,6-dibutyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-15-9-10(14-11(15)17)16(8-6-4-2)12(18)13-9/h9-10H,3-8H2,1-2H3,(H,13,18)(H,14,17) |
InChI Key |
WTFTXHYTLIUTAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2C(NC1=O)N(C(=O)N2)CCCC |
Origin of Product |
United States |
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